molecular formula C16H22N2O4S B5092082 N-cyclopentyl-3-(4-morpholinylsulfonyl)benzamide

N-cyclopentyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5092082
M. Wt: 338.4 g/mol
InChI Key: XVTGBDRWIXLLCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple stages, including the preparation of intermediates like 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and reaction with morpholine. An example involves the synthesis of antidepressant befol via interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine in the presence of a hydrogen chloride acceptor, indicating the complexity and multi-step nature of such syntheses (Donskaya et al., 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been studied using X-ray crystallography, revealing configurations like morpholinone rings in twist-boat conformations and the stabilization of structures via intra- and intermolecular hydrogen bonding (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including visible light-promoted tandem radical cyclization and sulfonylation reactions, showcasing their reactivity under specific conditions (Liu et al., 2016). These reactions are pivotal for creating heterocyclic compounds with potential biological activity.

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the compound's applications. For instance, the kinetics of hydrolysis and stability in various pH conditions and enzymatic environments are essential for understanding its behavior in biological systems (Larsen et al., 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different substrates and conditions, are fundamental to its applications. Electrochemical synthesis methods have been explored for the synthesis of benzamide derivatives, offering greener, one-pot procedures for preparing compounds with potential biological significance (Nematollahi & Esmaili, 2010).

Future Directions

Benzamide derivatives, such as “N-cyclopentyl-3-(4-morpholinylsulfonyl)benzamide”, have been studied for their potential biological properties . Future research could focus on exploring these properties further .

properties

IUPAC Name

N-cyclopentyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-14-5-1-2-6-14)13-4-3-7-15(12-13)23(20,21)18-8-10-22-11-9-18/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGBDRWIXLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(morpholin-4-ylsulfonyl)benzamide

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